2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the naphthalene and thiophene derivatives. The oxadiazole ring is then introduced through cyclization reactions. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and influence gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yl)ethane-1-thiol: This compound features a naphthalene ring and a thiol group, making it structurally similar but with different functional properties.
4-naphthalen-2-yl-benzaldehyde: Another similar compound with a naphthalene ring and an aldehyde group, used in various chemical syntheses.
Uniqueness
2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene and thiophene derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13N3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H13N3O2S/c22-16(11-13-7-3-6-12-5-1-2-8-14(12)13)19-18-17(20-23-21-18)15-9-4-10-24-15/h1-10H,11H2,(H,19,21,22) |
InChI Key |
JVQZAVZFWHUZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NON=C3C4=CC=CS4 |
Origin of Product |
United States |
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